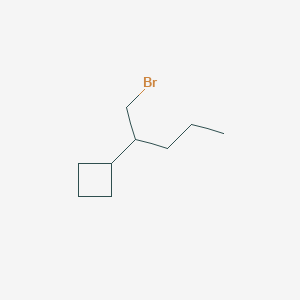
(1-Bromopentan-2-yl)cyclobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Bromopentan-2-yl)cyclobutane is an organic compound that features a cyclobutane ring substituted with a bromine atom and a pentyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromopentan-2-yl)cyclobutane typically involves the bromination of pentan-2-ylcyclobutane. This can be achieved through the reaction of pentan-2-ylcyclobutane with bromine (Br2) in the presence of a radical initiator such as light or heat. The reaction conditions need to be carefully controlled to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for monitoring and controlling the reaction parameters would be essential for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Bromopentan-2-yl)cyclobutane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like water or alcohols, using reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN).
Elimination Reactions: Often performed in the presence of strong bases like potassium tert-butoxide (KOtBu) in non-polar solvents.
Oxidation and Reduction Reactions: Various oxidizing agents (e.g., potassium permanganate, KMnO4) and reducing agents (e.g., lithium aluminum hydride, LiAlH4) can be used.
Major Products Formed
Substitution Reactions: Formation of alcohols, nitriles, or amines.
Elimination Reactions: Formation of alkenes.
Oxidation and Reduction Reactions: Formation of corresponding oxidized or reduced products.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of biological pathways and mechanisms involving brominated compounds.
Medicine: Exploration of its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1-Bromopentan-2-yl)cyclobutane would depend on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various reaction pathways. In biological systems, it may interact with specific molecular targets, influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1-Bromopropan-2-yl)cyclobutane: Similar structure with a shorter alkyl chain.
(1-Bromohexan-2-yl)cyclobutane: Similar structure with a longer alkyl chain.
(1-Chloropentan-2-yl)cyclobutane: Similar structure with a chlorine atom instead of bromine.
Uniqueness
(1-Bromopentan-2-yl)cyclobutane is unique due to its specific substitution pattern and the presence of a bromine atom, which can influence its reactivity and applications compared to similar compounds with different halogens or alkyl chain lengths.
Eigenschaften
Molekularformel |
C9H17Br |
|---|---|
Molekulargewicht |
205.13 g/mol |
IUPAC-Name |
1-bromopentan-2-ylcyclobutane |
InChI |
InChI=1S/C9H17Br/c1-2-4-9(7-10)8-5-3-6-8/h8-9H,2-7H2,1H3 |
InChI-Schlüssel |
UFGVWCWHFMMXEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CBr)C1CCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 2-[(4-aminopiperidin-1-yl)carbonyl]piperidine-1-carboxylate](/img/structure/B13164534.png)

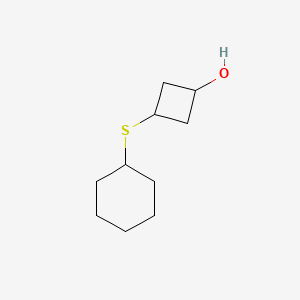
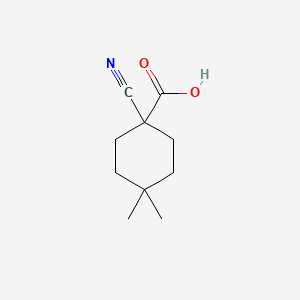

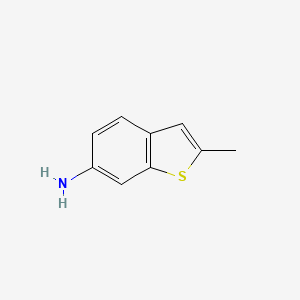
![3-chloro-8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13164571.png)
![Bicyclo[3.1.0]hexane-2-sulfonamide](/img/structure/B13164575.png)
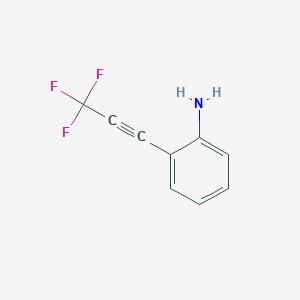

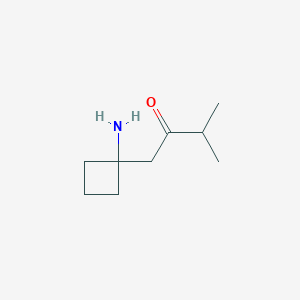

![5-[Methyl(oxan-4-yl)amino]thiophene-2-carbaldehyde](/img/structure/B13164610.png)
